5-Amino-1-formylisoquinoline thiosemicarbazone
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Overview
Description
5-Amino-1-formylisoquinoline thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound, in particular, has been studied for its potential as an antineoplastic agent, which means it may help in inhibiting the growth of tumors .
Preparation Methods
The synthesis of 5-Amino-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 5-aminoisoquinoline with formylhydrazine and thiosemicarbazide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
5-Amino-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and formyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Amino-1-formylisoquinoline thiosemicarbazone involves its interaction with ribonucleotide reductase, an enzyme essential for DNA synthesis. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells. The molecular targets include the active sites of the enzyme, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar compounds to 5-Amino-1-formylisoquinoline thiosemicarbazone include:
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone: This compound has been studied as a second-generation antineoplastic agent and has shown potent inhibitory effects on ribonucleotide reductase.
2-Formylpyridine thiosemicarbazone: Another thiosemicarbazone derivative that acts as a strong ribonucleotide reductase inhibitor.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit ribonucleotide reductase and exhibit significant antineoplastic activity .
Properties
CAS No. |
20335-57-3 |
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Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
[(Z)-(5-aminoisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,12H2,(H3,13,16,17)/b15-6- |
InChI Key |
MLTULNASULCZLR-UUASQNMZSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2/C=N\NC(=S)N)C(=C1)N |
SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N |
Synonyms |
5-amino-1-formylisoquinoline thiosemicarbazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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